Journal Name:International Journal of Mechanical and Materials Engineering
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First-principles outlook of two-dimensional B3O3 monolayer as an anode material for non-lithium ion (K+, Ca2+, and Al3+) batteries
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.comptc.2023.114246
The rapid development of high-capacity anodes for non-lithium ion batteries (NLIBs) has attracted significant attention in the scientific community towards removing fossil fuels. Herein, first-principles calculations based on density functional theory (DFT) were utilized to look into the applicability of the hexagonal boron oxide (B3O3) monolayer as an anode material for non-lithium ion (K+, Ca2+, and Al3+) batteries. The K+, Ca2+, and Al3+ ions are preferentially adsorbed on the large hollow site of B3O3 monolayer with binding energies of -53.77, -170.55, and -620.85 kcal mol-1, respectively. It was found the adsorption energies generally decrease by increasing the metal ion concentration. The theoretical storage capacities were predicted to be 790.33, 1185.50, and 1778.25 mAh g−1 for K+, Ca2+, and Al3+ ions, respectively. Furthermore, the diffusion energy barrier of a single metal ion was very low (0.22/0.39, 0.12/0.35, and 0.17/0.05 eV for K+, Ca2+, and Al3+ ions, respectively). The findings suggested that the B3O3 monolayer can be used in designing high-performance boron-containing nanostructures for NLIBs.
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First-principles investigation of the electronic and Li-ion diffusion properties of C and B doped LiFePO4 (0 1 0) surface
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.comptc.2023.114254
The electronic structure and Li-ion diffusion properties of the surface of LiFePO4 (0 1 0) doped with C and B elements were investigated using a first-principles approach based on density universal function theory. Calculations of the formation energy show that the surface defect energy decreases after the dopant replaces the oxygen, which is in accordance with the thermodynamic stability criteria. The difference in charge density indicates that the doped atoms on the modified surface form stronger covalent bonds with adjacent Fe atoms, while the density of states study shows that the introduction of C and B elements narrows the forbidden band of LiFePO4 and exhibits better electronic conductivity. In addition, we calculate the energy barrier for the diffusion of Li-ions along the b-channel of the (0 1 0) surface using a transition state search method. The results show that the doped system possesses a lower energy barrier, which suggests that the doping of C and B elements reduces the limitation of Li-ion migration to the surface and increases the Surface diffusion rate. At the same time, we find that element B performs better than element C in improving surface conductivity and Li-ion surface diffusion .
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Pyrolysis mechanism of R601a/R245fa mixture: A ReaxFF-MD and DFT study
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.comptc.2023.114244
R601a/R245fa mixture is one kind of promising working fluid in ORC. In this study, the thermal decomposition mechanism of R601a/R245fa mixture was studied by reactive molecular dynamic simulation (ReaxFF-MD) and density function theory (DFT). In the R601a/R245fa mixed working fluid system, pyrolysis begins with the CC bond breaking of R601a, generating a large number of CH3 radicals, which further decompose to produce a certain amount of H radicals. Due to the presence of R245fa, the hydrogen extraction reactions between CH3, H radicals and R601a, which have low energy barriers were inhabited to a certain extent. The addition of R245fa reduces the generation of small molecule flammable gases such as H2 and CH4, however, it increases the risk of HF generation. When the molar ratio of R245fa exceeds 0.5, pyrolysis will cause more serious HF corrosion problems than pure R245fa.
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Investigation on detonation properties of bridged furazan energetic materials
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.comptc.2023.114249
A series of NN/NN bridged furazan energetic materials were designed. Physicochemical properties of the designed compounds were calculated based on the structures which were optimized by density functional theory (DFT) method at B3LYP/6-311G (d, p) level. The results indicate that the solid-phase heats of formation of the designed compounds were high which range from 1066.3 kJ mol−1(compound D4) to 2476.5 kJ mol−1 (compound C5). The N3 energetic was the most effective group to improve the heat of formation of the designed compounds while energetic group C(NO2)3 was the most effective unit to increases the density, heat of detonation, detonation velocity and detonation pressure. Finally, compounds C1, C2, C7 and F1 were screened as candidates of high energy density materials based on calculated detonation properties and sensitivities.
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Green’s function in computational chemistry: Insights and theoretical approaches
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.comptc.2023.114245
In this study, we revisit Green's function formalism in theoretical chemistry. Specifically, we investigate how it allows refining the Hartree-Fock model by introducing the self-energy's first and second-order corrections. Two distinct approaches are considered: the energy partition procedure and the Feynman diagrammatic expansion. These approaches are applied to the study of the π bond of ethylene, demonstrating that both provide better numerical results than those obtained using the Hartree-Fock model but worse than those obtained using the Configuration Interaction method. An optimization process of the energy partition procedure, capable of reproducing the results obtained by applying the Configuration Interaction method and solving the problem of the violation of particle number conservation, is also proposed.
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First-principles study of transition metal supported on graphyne as single atom electrocatalysts for nitric oxide reduction reaction
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.comptc.2023.114225
NH3 is an important precursor to various chemicals and carbon-free energy carriers, whereas NO is a significant environmental pollutant. The NO electrocatalytic reduction (NOER) is one of the primary methods in reducing pollution via converting NO into useful NH3. The auxiliary action of the catalyst plays a significant role in the speed of the NOER. Therefore, the development of new and inexpensive catalysts with high stability, activity, and selectivity is essential for NOER technologies. The potential of a 3d transition metal (TM) supported on graphyne (GY), as an electrocatalyst for the NOER, was systematically investigated using density functional theory calculations. The results demonstrated that Ni@GY exhibited a low limiting potential (−0.51 V), which indicates good catalytic activity. Therefore, we predict that Ni@GY is a promising and efficient single-atom catalyst for the NOER.
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Spontaneous elimination of halides from β-halo carbanions upon geometry optimizations: Computational predictions of the outcomes from elimination reactions proceeding via an E1cb-Like mechanism
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.comptc.2023.114257
The geometries of many β-halocarbanions are not stationary points on the potential energy surface. Computational optimization of these geometries can lead to spontaneous elimination of the halogen as a halide ion and formation of alkene products. Computational optimizations might, therefore, be used to predict the experimental behavior of β-halocarbanions according to an E1cb-like elimination reaction mechanism. We compare the optimization behavior of a variety of β-halocarbanions according to DFT (ωB97X-D and B3LYP), MP2, and semi-empirical PM3 models. For most optimizations, there was agreement about the general order of leaving group preference (Br– > Cl– > F–). Also observed was a general preference for loss of the leaving group from the least substituted carbon atom when options were presented.
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Molecular insights into the sensing function of an oxidized graphene flake for the adsorption of Avigan antiviral drug
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.comptc.2023.114240
The Avigan antiviral drug adsorption by an oxidized form of a graphene flake; so called Ovalene, was investigated using density functional theory calculations to provide molecular insights into the sensing functions of targeted drug delivery issues. The features and stabilized models of Ovalene and Avigan and their three interacting Avigan@Ovalene complexes were obtained. Inter-molecular and intra-molecular communications were found among the models, in which the intra-molecular communications inside Avigan were observed as a preventive factor for formations of strong complexes. Hence, the complex with a weaker intra-molecular interaction was placed at the highest adsorption strength level and that one with a stronger intra-molecular interaction was placed at the lowest level. Based on the results, Ovalene was found as an expected Avigan drug carrier with suitable recovery time and conductance rate to provide a sensing function. Consequently, Avigan@Ovalene complexes were proposed for further investigations regarding the targeted drug delivery issues.
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Comparative insight into activation of methane by ScAl2O2- and Sc from a theoretical study
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.comptc.2023.114237
Due to its thermochemical stability, CH4 is generally difficult to be dissociated. In this paper, the role of Sc atom in the results of the C-H bond activation operation was investigated using the DFT-D (M06-2X) method to understand the reaction process. It was discovered that the double low-spin state Sc atom easily react with CH4, whereas the high-spin ground state Sc is inert. The mechanism of the supported ScAl2O2- activated CH4 and the free Sc reaction system are extremely similar. The major channel is the low-spin state, displaying the incidence of spin flipping has an orbital drill-through effect. In the ScAl2O2- reaction, the Al2O2- anion can efficiently support Sc atom and thereby activate CH4 while also imparting its high reactivity to the supported Sc. In the future, it will be possible to examine the role of the Sc atom in the catalytic activation process of ScAl2O3- on CH4.
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Enhancing adsorption and sensing performances of pristine and Ni cluster doped HfSe2 monolayers to SF6 decomposition gases: A DFT study
International Journal of Mechanical and Materials Engineering ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.comptc.2023.114207
In this work, we used first-principles theory to examine the adsorption performance of three typical sulfur hexafluoride (SF6) decomposed gases (SO2, SOF2, and SO2F2) on a pristine HfSe2 and cluster Nin (n = 1–3) doped HfSe2 monolayers. The potential applications of Nin-HfSe2 as the SF6 decomposition gas sensors are studied using band structures and adsorption energy. The density of states, charge transfer, and recovery time of the SF6 gas products adsorbed on the pristine HfSe2 and Nin-HfSe2 monolayers. The Nin clusters behaved as electron acceptors transferring the electrons from the HfSe2 monolayer. The findings demonstrate that Ni1-HfSe2 has weak adsorption for SO2F2 but excellent adsorption performance for SO2 and SOF2. The Ni3-HfSe2 monolayer is the desired adsorbent for SO2, SOF2, and SO2F2 storage or removal. The results are advantageous to improve the gas sensing capabilities of HfSe2 materials and deposit a foundation for SF6 decomposed gas detection list on HfSe2 sensors.
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